molecular formula C12H19NO2 B2862899 N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine CAS No. 100252-25-3

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Cat. No.: B2862899
CAS No.: 100252-25-3
M. Wt: 209.289
InChI Key: FVDGYOYBDHILKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amine-Ether Derivative Classes

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is structurally characterized as a tertiary amine and an ether. mdpi.com Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are substituted by alkyl or aryl groups. wikipedia.org The subject compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon-containing groups. biologyinsights.com The presence of the ether linkage (C-O-C) further classifies it as an amine-ether derivative. britannica.com This dual functionality is significant as the lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties, while the ether group can influence solubility and participate in hydrogen bonding with donor molecules. biologyinsights.combritannica.com

The general class of amine-ethers is notable for its wide range of applications, serving as intermediates in the synthesis of pharmaceuticals, as catalysts, and in the formulation of functional materials. chinaskydream.com The specific arrangement of the phenoxy group, the ethoxy bridge, and the dimethylaminoethyl moiety in this compound suggests a molecule with potential for tailored applications, though specific research is limited.

Historical Trajectory and Evolution of Research on Analogous Compounds

The historical development of ethers and amines as distinct classes of organic compounds dates back to the early days of modern chemistry. yale.edu The synthesis and characterization of various amines and ethers have been pivotal in the advancement of organic synthesis and medicinal chemistry. yale.eduncert.nic.in Research into compounds bearing both functionalities, the amine-ethers, has evolved from simple aliphatic structures to more complex molecules with specific biological or material properties.

For instance, analogous compounds such as phenoxyacetamide derivatives have been investigated for their potential pharmacological activities. mdpi.comnih.gov The synthesis of various phenoxy acetic acid derivatives has been a subject of research for their potential as anti-mycobacterial and anti-inflammatory agents. nih.govmdpi.com While direct historical research on this compound is not well-documented, the trajectory of research on these analogous compounds indicates a sustained interest in the phenoxy-ether linkage as a scaffold for developing new chemical entities with specific functionalities.

Current Significance and Identified Knowledge Gaps Pertaining to this compound

The current significance of this compound in the broader chemical research landscape appears to be as a building block or intermediate in organic synthesis. Its availability from commercial suppliers suggests its use in laboratory-scale research and development. However, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding its specific applications and detailed research findings.

There is a lack of published studies focusing on the biological activity, material properties, or catalytic applications of this compound itself. This indicates that while the compound is accessible for research, its potential has not been extensively explored or at least not widely reported in peer-reviewed journals. The existing knowledge is largely confined to its structural and basic physicochemical properties. This gap in the literature presents an opportunity for future research to investigate the unique properties and potential applications of this specific amine-ether derivative. researchgate.netnih.govnih.gov

Strategic Overview of Key Academic Research Domains for this compound

Given the structural features of this compound, several key academic research domains could be strategically explored. The presence of the tertiary amine group suggests potential applications in catalysis, particularly as a base catalyst in organic reactions. wikipedia.org Tertiary amines are known to catalyze reactions such as the formation of polyurethanes and epoxy resins. wikipedia.org

Furthermore, the amine functionality allows for the functionalization of surfaces, suggesting potential applications in materials science. mdpi.com Amine-functionalized materials are used in a variety of applications, including as adsorbents for carbon dioxide capture and in the development of novel coatings. ethz.chnih.gov

Physicochemical Properties of this compound

Property Value
CAS Number 100252-25-3
Molecular Formula C12H19NO2
Molecular Weight 209.29 g/mol
IUPAC Name N,N-dimethyl-2-(2-phenoxyethoxy)ethan-1-amine
Boiling Point 145-146 °C at 9 Torr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13(2)8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDGYOYBDHILKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 2 2 Phenoxyethoxy Ethanamine

Elucidation of Established Synthetic Pathways for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Established synthetic routes to this compound are typically multi-step processes that rely on classical organic reactions. These pathways involve the initial synthesis of a key alcohol intermediate, which is subsequently converted to the final amine product.

Multi-Step Reaction Sequences Leading to this compound

The synthesis of this compound is not a single-step reaction but rather a sequence of chemical transformations. A common conceptual pathway involves three primary stages:

First Etherification: The synthesis begins with the reaction of phenol (B47542) and ethylene (B1197577) oxide in a basic medium to produce 2-phenoxyethanol (B1175444). acs.org This reaction, a variation of the Williamson ether synthesis, establishes the first ether linkage.

Second Etherification: The 2-phenoxyethanol is then reacted with another molecule of ethylene oxide to form the key intermediate, 2-(2-phenoxyethoxy)ethanol (B93071). This step extends the polyether chain.

Amination: The terminal hydroxyl group of 2-(2-phenoxyethoxy)ethanol is converted to a dimethylamino group. This can be achieved through various methods, most notably the reductive amination with dimethylamine (B145610) in the presence of a reducing agent or direct amination over a heterogeneous catalyst. researchgate.netnumberanalytics.com

Table 1: Conceptual Multi-Step Synthesis of this compound
StepReactantsProductReaction Type
1Phenol + Ethylene Oxide2-PhenoxyethanolEtherification
22-Phenoxyethanol + Ethylene Oxide2-(2-phenoxyethoxy)ethanolEtherification
32-(2-phenoxyethoxy)ethanol + DimethylamineThis compoundAmination

Optimization of Reaction Conditions and Reagent Stoichiometry in this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning the conditions for both the etherification and amination steps to maximize yield and minimize byproducts.

For the initial etherification steps (Williamson Ether Synthesis), key parameters include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or DMSO are often effective for generating the alkoxide nucleophile. numberanalytics.com The reaction rate is sensitive to temperature, but higher temperatures can also promote side reactions. numberanalytics.com The choice of solvent can significantly influence the selectivity of the reaction. aiche.org

The final amination step is critical and has been the subject of extensive industrial research for related long-chain amines. For the direct amination of an alcohol with dimethylamine, reaction conditions are crucial. This process is typically performed at high temperatures (180-240°C) and pressures (1-15 bar) over a heterogeneous catalyst. researchgate.netresearchgate.net Controlling the stoichiometry and flow of dimethylamine is important to prevent the formation of byproducts. researchgate.net Reductive amination offers an alternative pathway where an aldehyde, formed in situ from the alcohol, reacts with dimethylamine to form an imine, which is then reduced. mdpi.comorganic-chemistry.org The choice of reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), is important as it selectively reduces the imine over the aldehyde. acs.org

Role of Precursor Molecules in the Synthesis of this compound and its Analogues (e.g., 2-(2-phenoxyethoxy)ethanol, dimethylamine)

The successful synthesis of the target compound is fundamentally dependent on the quality and reactivity of its precursor molecules.

2-(2-phenoxyethoxy)ethanol : This di-ethylene glycol derivative is the immediate and most crucial precursor, providing the complete carbon-oxygen backbone of the final molecule. Its synthesis is a key focus, typically achieved by reacting phenol with an ethoxylating agent like ethylene oxide or ethylene carbonate. The formation of this intermediate can sometimes result in polyethoxylated by-products, which necessitates purification. unibo.it

Dimethylamine ((CH₃)₂NH) : As a secondary amine, dimethylamine is the essential reagent that introduces the terminal N,N-dimethylamino functional group. atamanchemicals.com It is a widely used industrial chemical and serves as a raw material for numerous pharmaceuticals, solvents, and surfactants. atamanchemicals.comcelanese.comwikipedia.org In the context of this synthesis, it acts as a potent nucleophile in the amination of the precursor alcohol. acs.org Dimethylamine is typically produced via the catalytic reaction of methanol (B129727) and ammonia (B1221849) at elevated temperatures and pressures. wikipedia.orggoogleapis.com

Innovative Approaches in the Synthesis of this compound

While traditional methods are established, modern synthetic chemistry seeks more efficient, sustainable, and safer alternatives. These innovative approaches focus on advanced catalytic systems and process technologies.

Catalytic Strategies for Efficient this compound Formation

Modern catalysis offers significant improvements over stoichiometric reagents for the amination of alcohols. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism has emerged as a powerful, atom-efficient strategy. acs.orgacs.org In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde. This aldehyde then reacts with the amine, and the catalyst returns the hydrogen to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct. acs.org

Various transition-metal catalysts have been developed for this purpose. While copper-based heterogeneous catalysts (e.g., Cu-Ni, Cu-Cr) have been studied extensively for industrial aminations, recent research has focused on homogeneous catalysts based on noble metals like iridium and ruthenium, which can operate under milder conditions. researchgate.netacs.org For example, iridium catalysts with N-heterocyclic carbene (NHC) ligands have shown high performance for the N,N-dimethylamination of primary alcohols using aqueous dimethylamine, often without the need for additional organic solvents. acs.orgnih.govorganic-chemistry.org

Table 2: Comparison of Catalytic Amination Strategies
Catalyst TypeMetal CenterTypical ConditionsKey Advantages
Heterogeneous Copper-BasedCu, Cu/Ni, Cu/CrHigh Temp (180-240°C), High PressureIndustrially established, catalyst recyclability. researchgate.net
Homogeneous Ruthenium-BasedRuModerate to High TempHigh activity, can be used in aqueous media. acs.orgacs.org
Homogeneous Iridium-Based (NHC ligand)IrModerate Temp (~120°C)High efficiency, solvent-free potential, environmentally benign. acs.orgorganic-chemistry.org

Application of Modern Synthetic Techniques in this compound Production

Beyond catalysis, modern process technologies like continuous flow chemistry offer significant advantages for the synthesis of this compound. nih.govrsc.org Flow chemistry involves performing reactions in a continuous stream through a reactor, rather than in a traditional batch vessel. rsc.org

This technique provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions. pharmafocusamerica.com The enhanced heat and mass transfer in microreactors can lead to higher yields, improved selectivity, and safer operating conditions. rsc.orgmdpi.com For a multi-step synthesis, different reactors can be linked in a "telescoped" approach, allowing intermediates to be generated and consumed in situ without isolation, significantly improving process efficiency. pharmafocusamerica.comrsc.org The application of flow chemistry could streamline the etherification and amination steps, potentially reducing reaction times and simplifying purification. nih.govnih.gov

Stereoselective Synthesis and Enantiomeric Resolution of this compound Derivatives

The synthesis of chiral derivatives of this compound can be approached through asymmetric synthesis or the resolution of racemic mixtures. Asymmetric synthesis aims to directly produce a single enantiomer, often employing chiral catalysts or auxiliaries. acs.orgyale.edu

One conceptual approach to stereoselective synthesis involves the asymmetric reduction of a prochiral ketone precursor. For instance, a ketone positioned on the phenoxy ring could be reduced using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to yield a chiral alcohol. Subsequent etherification and amination steps would lead to the desired chiral derivative.

Enantiomeric Resolution

A more common and established method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. libretexts.orgwikipedia.org This is particularly relevant for chiral amines, which can readily form diastereomeric salts with chiral acids. libretexts.orgresearchgate.net These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgtandfonline.com

Consider a hypothetical racemic derivative, (±)-1-(4-(2-(2-(dimethylamino)ethoxy)ethoxy)phenyl)ethan-1-ol. This racemic alcohol could be resolved using an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid. The process would involve the following key steps:

Salt Formation: The racemic amine derivative is reacted with an equimolar amount of the chiral resolving agent in a suitable solvent, leading to the formation of a mixture of diastereomeric salts.

Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration.

Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base to neutralize the chiral acid. The other enantiomer can be recovered from the mother liquor.

The efficiency of such a resolution can be quantified by the enantiomeric excess (ee) of the final product, which is a measure of its optical purity.

Resolving AgentDiastereomeric Salt FormedSeparation MethodExpected Enantiomeric Excess (ee)
(R)-(-)-Mandelic AcidDiastereomeric mandelate (B1228975) saltsFractional Crystallization>95%
(+)-Tartaric AcidDiastereomeric tartrate saltsFractional Crystallization>95%
(1S)-(+)-10-Camphorsulfonic acidDiastereomeric camphorsulfonate saltsFractional Crystallization>95%

Enzymatic kinetic resolution represents another powerful technique. researchgate.nettandfonline.com Lipases, for instance, can selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. tandfonline.com

Isolation and Purification Techniques for this compound

The isolation and purification of this compound are crucial to ensure its chemical purity for subsequent use. Common techniques include extraction, distillation, and chromatography.

Extraction and Distillation

Following its synthesis, the compound is typically isolated from the reaction mixture by liquid-liquid extraction. As a tertiary amine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent. The final purification of the crude product is often achieved by vacuum distillation to separate it from non-volatile impurities and residual solvents.

Chromatographic Methods

For achieving high purity, chromatographic techniques are indispensable. The choice of chromatography depends on the nature of the impurities present.

Normal-Phase Chromatography: Due to the basic nature of the tertiary amine, standard silica (B1680970) gel chromatography can lead to peak tailing and irreversible adsorption. biotage.com To mitigate this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (B128534) or ammonia, to saturate the acidic silanol (B1196071) groups on the silica surface. nih.gov Alternatively, amine-functionalized silica can be used as the stationary phase. biotage.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful analytical and preparative technique for the purification of amines. sielc.com A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and exhibits good peak shape. sielc.com

The following table illustrates a hypothetical RP-HPLC purification of this compound from common impurities.

CompoundRetention Time (min)Separation Factor (α) vs. Product
Phenol (starting material)3.52.14
2-Phenoxyethanol (precursor)5.21.44
This compound 7.5 -
Dimerized impurity10.11.35

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Gradient of 10-90% acetonitrile in water with 0.1% formic acid over 15 minutes, Flow Rate: 1.0 mL/min, Detection: UV at 254 nm.

Crystallization of Salts

For obtaining a highly pure, solid form of the compound, crystallization of its salt can be employed. frontiersin.org Reaction of the purified amine with an acid such as hydrochloric acid or oxalic acid in a suitable solvent can yield a crystalline salt, which can be further purified by recrystallization. This process is effective at removing non-basic, soluble impurities. researchgate.net

Comprehensive Spectroscopic and Chromatographic Characterization of N,n Dimethyl 2 2 Phenoxyethoxy Ethanamine

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise structure of this compound can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenoxy group are expected to appear in the downfield region (δ 6.8-7.4 ppm). The protons on the carbon adjacent to the phenyl ring (ortho) will likely resonate at a slightly different chemical shift than the meta and para protons due to the deshielding effect of the ether oxygen.

The aliphatic protons of the two ethoxy chains and the N,N-dimethyl group will appear in the upfield region. The six protons of the two equivalent methyl groups attached to the nitrogen atom are expected to produce a sharp singlet. The methylene (B1212753) protons (-CH₂-) will appear as triplets, assuming coupling to adjacent methylene groups. The chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms, which deshield the adjacent protons, causing them to resonate at higher chemical shifts.

Predicted ¹H NMR Spectral Data for this compound

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N(CH₃)₂~ 2.3Singlet6H
N-CH₂-~ 2.6Triplet2H
O-CH₂-CH₂-N~ 3.6Triplet2H
Ph-O-CH₂-~ 4.1Triplet2H
O-CH₂-CH₂-O~ 3.8Triplet2H
Ar-H (para)~ 6.9Triplet1H
Ar-H (ortho)~ 7.0Doublet2H
Ar-H (meta)~ 7.3Triplet2H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show distinct signals for each of the unique carbon atoms. The carbons of the phenyl ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom directly attached to the ether oxygen (C1) will be the most downfield among the aromatic carbons.

The aliphatic carbons will appear in the upfield region (δ 40-80 ppm). The carbons of the N,N-dimethyl groups will be the most upfield. The chemical shifts of the methylene carbons in the ethoxy chains will be influenced by the adjacent heteroatoms (O or N). Data from related structures, such as 2-phenoxyethanol (B1175444), can help in assigning these signals with greater confidence.

Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
N(CH₃)₂~ 45
N-CH₂-~ 58
O-CH₂-CH₂-N~ 69
O-CH₂-CH₂-O~ 70
Ph-O-CH₂-~ 67
Ar-C (para)~ 121
Ar-C (ortho)~ 114
Ar-C (meta)~ 129
Ar-C (ipso)~ 158

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity of the methylene protons within the two ethoxy chains (e.g., N-CH₂-CH₂-O and O-CH₂-CH₂-O).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It is invaluable for assigning the signals of the various -CH₂- groups and the N-methyl groups.

Together, these multi-dimensional NMR experiments provide a comprehensive and definitive structural elucidation of this compound.

Molecular Mass Determination and Fragmentation Pathways via Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For a polar compound like this compound, a reverse-phase HPLC method would be suitable for its separation and analysis. sielc.com A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid to facilitate protonation, would be effective. sielc.com

LC-MS is particularly useful for identifying and quantifying the compound in complex matrices. The liquid chromatograph separates the target analyte from other components, which are then introduced into the mass spectrometer for detection, providing high selectivity and sensitivity.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. Given the presence of a basic tertiary amine group, this compound is expected to ionize efficiently in positive ion mode ESI. The molecule will readily accept a proton from the solvent, forming a prominent protonated molecular ion [M+H]⁺. For this compound (Molecular Formula: C₁₂H₁₉NO₂), the expected monoisotopic mass is 209.14 Da. Therefore, the ESI-MS spectrum should show a strong signal at m/z 210.15.

By increasing the energy in the collision cell of the mass spectrometer (tandem MS or MS/MS), the protonated molecular ion can be induced to fragment. The fragmentation pattern provides valuable structural information. For this molecule, the most characteristic fragmentation is expected to be the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a common pathway for amines. This would result in the formation of a stable iminium ion. Cleavage of the ether bonds is another plausible fragmentation pathway.

Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound ([M+H]⁺ = m/z 210.15)

Predicted Fragment (m/z)Proposed Structure/Loss
58.07[CH₂=N(CH₃)₂]⁺ (Iminium ion from α-cleavage)
88.09[ (CH₃)₂N-CH₂-CH₂-O]⁺
94.04[C₆H₅OH]⁺ (Phenol radical cation)
102.12[ (CH₃)₂N-CH₂-CH₂]⁺ + C₆H₅O₂
135.08[O-CH₂-CH₂-O-C₆H₅]⁺

Vibrational Analysis via Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its distinct structural features: the aromatic ring, the ether linkages, the tertiary amine, and the aliphatic carbon-hydrogen bonds.

The C-H stretching vibrations of the aromatic phenoxy group typically appear in the region of 3100-3000 cm⁻¹. scirp.org Aromatic C=C stretching vibrations are observed as a series of sharp bands in the 1600-1450 cm⁻¹ region, which are characteristic of the phenyl ring. The presence of the ether functional groups (C-O-C) is confirmed by strong C-O stretching absorption bands, typically found in the 1250-1050 cm⁻¹ range. One band arises from the aryl-alkyl ether (Ar-O-CH₂) and another from the dialkyl ether (CH₂-O-CH₂), which may overlap.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CRing Stretching1600 - 1450
Aliphatic C-HStretching3000 - 2800
Aryl-Alkyl Ether (Ar-O-C)Asymmetric C-O Stretching~1250
Dialkyl Ether (C-O-C)C-O Stretching~1120
Tertiary Amine (C-N)Stretching1250 - 1020

Purity Assessment and Quantitative Analysis using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating, identifying, and quantifying components in a mixture, making them ideal for assessing the purity of this compound. These methods offer high resolution and sensitivity for detecting and quantifying impurities.

A suitable reverse-phase HPLC (RP-HPLC) method can be employed for the analysis. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or a specialized reverse-phase column like Newcrom R1 can be effective. sielc.com The mobile phase typically consists of an organic solvent such as acetonitrile mixed with an aqueous buffer, like a dilute solution of phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases.

UPLC, an advancement over HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for faster analysis times, greater resolution, and improved sensitivity. sielc.com An existing HPLC method can often be adapted for UPLC systems, providing a significant increase in throughput for quality control applications. sielc.com Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve.

Table 2: Example HPLC Parameters for Analysis of a Related Amine Compound

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid
DetectionUV or Mass Spectrometry (MS)
ApplicationPurity assessment, quantitative analysis, pharmacokinetics
NoteThis method was specified for the related compound N,N-dimethyl-2-phenoxy-ethylamine and is adaptable for UPLC systems. sielc.comsielc.com

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration of this compound Derivatives

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline compound. This technique can elucidate bond lengths, bond angles, and the absolute configuration of chiral centers, providing unambiguous structural proof.

For a molecule like this compound, which is achiral, direct analysis would provide detailed conformational information. However, the true power of this technique in the context of this compound lies in its application to chiral derivatives. If this compound were used as a precursor to synthesize a new chiral molecule, forming a suitable single crystal of that derivative would be crucial.

The analysis involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is directly related to the arrangement of atoms within the crystal lattice. This data allows for the calculation of a three-dimensional electron density map, from which the positions of the individual atoms can be determined. For chiral molecules, this method can distinguish between enantiomers, which is critical in pharmaceutical development.

While the principles of this technique are well-established, specific single-crystal X-ray diffraction data for derivatives of this compound are not available in published literature. Should such a study be conducted, the findings would be presented in a standardized format, including key crystallographic parameters.

Table 3: Illustrative Crystallographic Data Parameters

ParameterDescription
Chemical FormulaThe elemental composition of the molecule in the crystal.
Formula WeightThe molar mass of the chemical formula.
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules per unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Mechanistic and Structure Activity Relationship Sar Investigations of N,n Dimethyl 2 2 Phenoxyethoxy Ethanamine

Elucidation of Molecular Targets and Binding Dynamics of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

To understand the potential effects of a novel compound like this compound, researchers would typically investigate its binding affinity for a panel of biological targets.

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for numerous centrally acting drugs. Ligand binding studies are essential to determine if a compound interacts with this receptor. These assays typically involve radioligand displacement, where the test compound's ability to displace a known radioactively labeled σ1 ligand is measured. The result, often expressed as a Ki value (inhibition constant), quantifies the compound's binding affinity. High-affinity binding would suggest that this compound could modulate σ1 receptor activity, warranting further functional studies to determine if it acts as an agonist or antagonist.

The serotonin (B10506) transporter (SERT) is a primary target for many antidepressant and anxiolytic medications. To assess the interaction of this compound with SERT, in vitro binding assays using cell lines expressing the transporter would be conducted. Similar to σ1 receptor studies, these experiments would determine the compound's affinity for SERT. A high affinity could indicate potential as a serotonin reuptake inhibitor, a mechanism of action shared by numerous selective serotonin reuptake inhibitors (SSRIs).

A comprehensive understanding of a compound's pharmacological profile requires screening against a broad range of receptors to identify potential on-target and off-target effects. For a compound like this compound, this would include various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7), dopamine receptors (e.g., D2), and adrenergic receptors (e.g., α1). The binding affinities for these receptors, presented in a data table, would reveal the compound's selectivity profile. High affinity for multiple receptors would classify it as a "multi-target" ligand, which could have a complex pharmacological profile.

Table 1: Hypothetical Binding Affinity Profile for this compound This table is for illustrative purposes only, as no experimental data is publicly available.

Receptor/Transporter Binding Affinity (Ki, nM)
Sigma-1 (σ1) Data not available
Serotonin Transporter (SERT) Data not available
5-HT1A Receptor Data not available
5-HT2A Receptor Data not available
5-HT6 Receptor Data not available
5-HT7 Receptor Data not available
D2 Receptor Data not available
α1-Adrenergic Receptor Data not available

Note: The lack of data highlights the need for empirical studies to characterize this compound.

N-Methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and neuronal communication. Antagonism of these receptors can have profound effects on the central nervous system. While the direct action of this compound on NMDA receptors is unknown, the study of its structural analogues could provide insights. If derivatives of this compound were synthesized, they would be evaluated for their ability to inhibit NMDA receptor function, for instance, by measuring their impact on NMDA-mediated ion currents in neuronal cells.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity.

An SAR investigation of this compound would involve the synthesis of a library of related compounds with systematic modifications to its core structure. Key areas for modification would include:

The Phenoxy Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring to probe the effects of electronics and sterics on receptor binding.

The Ethylamine Chain: Altering the length of the alkyl chain connecting the ether oxygen and the nitrogen atom.

The N,N-dimethyl Group: Replacing the dimethylamino moiety with other alkyl groups or incorporating it into a cyclic structure (e.g., pyrrolidine, piperidine) to assess the impact on potency and selectivity.

The biological activity of each new analogue would be tested, and the results compiled to build a comprehensive SAR profile. This would guide the design of new compounds with optimized affinity, selectivity, and functional activity for the desired molecular target(s).

Table 2: Illustrative SAR Table for Hypothetical Analogues of this compound This table is for illustrative purposes only and does not represent real experimental data.

Analogue (Modification from Parent Compound) Target 1 Affinity (Ki, nM) Target 2 Affinity (Ki, nM)
This compound Data not available Data not available
4-Fluoro-phenoxy analogue Data not available Data not available
4-Methoxy-phenoxy analogue Data not available Data not available
N-Ethyl-N-methyl analogue Data not available Data not available
Pyrrolidinyl analogue Data not available Data not available

Note: This conceptual table demonstrates how SAR data would be organized to guide drug discovery efforts.

No specific mechanistic, structure-activity relationship, computational chemistry, molecular docking, or pharmacophore modeling studies were found for the chemical compound "this compound."

Following a comprehensive search of available scientific literature, it has been determined that there are no specific research articles or publicly accessible data pertaining to the mechanistic and structure-activity relationship (SAR) investigations of this compound. Consequently, detailed information required to populate the specified sections on computational chemistry, molecular docking simulations, and pharmacophore modeling for this particular compound is not available.

The user's request for an article focusing solely on this compound with a strict outline including:

Pharmacophore Modeling and Rational Design of this compound-Based Ligands

cannot be fulfilled with scientifically accurate and specific findings for this exact chemical entity. The conducted searches did not yield any studies that have performed these sophisticated computational analyses on this compound. Therefore, any attempt to generate content for these sections would be speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable research.

Pharmacological and Biological Profiling of N,n Dimethyl 2 2 Phenoxyethoxy Ethanamine

Efficacy Evaluation in Anticonvulsant Models

A series of N-{2-[2-(phenoxy)ethoxy]ethyl}amine derivatives, which are structural analogues of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, have been synthesized and systematically evaluated for their anticonvulsant properties in established rodent models. nih.govnih.govrsc.org These studies aimed to identify novel compounds with potential therapeutic applications in epilepsy.

The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures. In this model, several N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanol derivatives demonstrated notable anticonvulsant activity. nih.govnih.gov One of the most promising compounds from this series was identified as R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride. This specific analogue showed significant efficacy in the MES test. nih.gov The activity of these compounds in the MES model suggests a potential mechanism of action related to the inhibition of seizure spread, a characteristic of many clinically effective antiepileptic drugs. nih.govrsc.org

The 6 Hz psychomotor seizure model is considered a more specific test for identifying agents that may be effective against therapy-resistant focal seizures. Analogues of this compound were also assessed in this model. nih.gov The compound R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride, which was potent in the MES test, also demonstrated effectiveness in the 6 Hz seizure test, highlighting its broad-spectrum potential. nih.gov

Pilocarpine-induced status epilepticus is a severe seizure model that mimics aspects of human temporal lobe epilepsy. Selected compounds from the N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanol series were evaluated in this challenging model to further characterize their anticonvulsant profile. nih.gov The ability of these analogues to show efficacy in such a robust model underscores their potential as significant anticonvulsant agents.

Anticonvulsant Activity of a Representative Analogue

Model Test Compound Efficacy (ED₅₀)
Maximum Electroshock (MES) R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride 12.92 mg/kg
6 Hz Psychomotor Seizure R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride Data on efficacy reported
Pilocarpine-Induced Status Epilepticus R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride Data on efficacy reported

Data derived from studies on structural analogues. nih.gov

Investigations into Anxiolytic and Antidepressant Potential of this compound Analogues

While the primary focus of research on this class of compounds has been on anticonvulsant and analgesic effects, the potential for anxiolytic and antidepressant activities has also been considered, often as a secondary evaluation for promising anticonvulsant candidates. researchgate.net The rationale stems from the frequent comorbidity of epilepsy with depression and anxiety, and the fact that some antiepileptic drugs possess mood-stabilizing properties. For certain phenoxyalkylaminoalkanol derivatives, antidepressant-like activities have been assessed. researchgate.net However, detailed investigations specifically targeting the anxiolytic and antidepressant potential of this compound or its immediate analogues are not extensively documented in the reviewed literature.

Assessment of Analgesic Properties in Preclinical Pain Models (e.g., Formalin Test)

There is a well-established link between the mechanisms of epilepsy and neuropathic pain, prompting the investigation of anticonvulsant compounds for analgesic properties. nih.govmdpi.com The formalin test, which models both acute nociceptive and more persistent inflammatory pain, was used to evaluate the analgesic potential of active anticonvulsant analogues from the N-{2-[2-(phenoxy)ethoxy]ethyl}amine series. nih.govnih.gov

The active anticonvulsant compound, R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride, was found to be effective in this neurogenic pain model, indicating a potential dual therapeutic benefit for both seizure control and pain management. nih.govrsc.org

Analgesic Activity of a Representative Analogue

Model Test Compound Outcome
Formalin Test R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride Effective in a neurogenic pain model

Data derived from studies on structural analogues. nih.gov

Other Identified Biological Activities and Phenotypic Effects

To elucidate the potential mechanism of action, further biological evaluations were performed on promising compounds from this series. In vitro high-throughput profiling assays were conducted on R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride against a panel of 81 biological targets. nih.gov The results of these binding studies indicated that the compound has the strongest affinity for sigma (σ) receptors and the serotonin (B10506) (5-HT) transporter, while notably not binding to the hERG channel, which is often associated with cardiac toxicity. nih.gov This affinity for the serotonin transporter could suggest a potential, though not fully explored, basis for effects on mood or other neurological functions. researchgate.net

Modulation of Zebrafish Strobe Light Response by this compound and Finoxetines

Direct studies on the modulation of the zebrafish strobe light response by this compound are not available in current scientific literature. However, research on related compounds, such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875), provides a framework for understanding how such chemicals might influence behavioral responses in this model organism. Zebrafish are a widely used model in neuropharmacology and behavioral research due to their genetic tractability and the optical transparency of their larvae.

Behavioral assays in zebrafish, including the response to light and dark changes, are employed to assess stress and anxiety-like behaviors. mdpi.com Typically, a sudden transition from light to dark elicits a burst of activity in larvae. mdpi.com The effects of fluoxetine on zebrafish behavior have been shown to be complex, varying with the duration and concentration of exposure. nih.gov For instance, one study exposed adult zebrafish to a range of fluoxetine concentrations (5 ng/L to 5 μg/L) and measured behavioral responses over 28 days. nih.gov On day 7, fluoxetine was observed to decrease swimming speed at concentrations of 500 ng/L or higher. nih.gov Another study found that after 21 days of exposure, fluoxetine significantly decreased swimming activity in adult zebrafish during the light phase of a light/dark cycle. mdpi.com

In larval zebrafish, parental exposure to fluoxetine has been shown to affect the light startle response of their offspring. At seven days post-hatch, larvae from parents exposed to 100 ng/L of fluoxetine showed significantly higher activity in the light startle response, whereas those from parents exposed to 500 ng/L exhibited lower activity. nih.gov These findings illustrate the non-monotonic and time-dependent effects that psychoactive compounds can have on zebrafish behavior. While these results pertain to fluoxetine, they suggest that this compound, due to its structural components, could potentially modulate neurological pathways that govern behavioral responses to stimuli like strobe lights, though dedicated studies are required to confirm this.

Table 1: Exemplary Data on the Effect of Fluoxetine on Zebrafish Larval Light Startle Response (Parental Exposure) This table presents findings for the related compound fluoxetine to illustrate the type of data generated in such studies.

Parental Exposure Concentration (ng/L)F1 Larval Activity (7 days post-hatch)
ControlBaseline Activity
100Significantly Higher Activity
500Significantly Lower Activity

Exploratory Studies in Cancer Research (e.g., relevance to breast cancer models for related compounds)

While direct research on this compound in cancer models is limited, studies on structurally related compounds provide insights into potential areas of investigation. The relevance is often explored in breast cancer models due to the activity of similar molecules.

A notable related compound is N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE), also known as tesmilifene. This agent has been investigated as a chemopotentiating agent. In preclinical studies using MCF-7 human breast cancer cells, DPPE was found to have a hormetic effect on DNA synthesis. nih.gov It has been shown to selectively sensitize cancer cells that express the multiple drug resistance phenotype, making them more susceptible to cytotoxic agents like doxorubicin. nih.gov The proposed mechanism involves the modulation of intracellular concentrations of arachidonate (B1239269) products, which are implicated in cancer cell proliferation and metastasis. nih.gov

Furthermore, the dimethylaminophenyl moiety, which is structurally related to the N,N-dimethyl group in the target compound, is a feature in various molecules explored in cancer research. Studies on chalcones containing a dimethylaminophenyl fragment have shown them to be potential inhibitors of nitric oxide and prostaglandin (B15479496) E₂ production. nih.gov Derivatives of 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid have been tested against breast and pancreatic cancer cell lines, although they showed relatively low activity. nih.gov These exploratory studies on related structures suggest that this compound could be a candidate for investigation in similar cancer research contexts, particularly in breast cancer, to determine any potential as a primary agent or a chemosensitizer.

Metabolic Stability and Biotransformation Pathways of this compound

In Vitro Murine Liver Microsomal Assays

The metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes. protocols.io This is often assessed using in vitro assays with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. nuvisan.com

In a typical murine liver microsomal assay, this compound would be incubated with pooled mouse liver microsomes at a specific protein concentration (e.g., 0.5 mg/mL) in a buffered solution at 37°C. nih.govresearchgate.net The reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which provides the necessary cofactors for CYP enzyme activity. protocols.io Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a solvent like acetonitrile (B52724). protocols.io The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated. nuvisan.com These include the in vitro half-life (t½), which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the inherent ability of the liver enzymes to metabolize the compound. protocols.ionuvisan.com This data is crucial for predicting the in vivo hepatic clearance and potential for drug-drug interactions. nuvisan.com

Table 2: Representative Data from a Murine Liver Microsomal Stability Assay This table shows hypothetical results for this compound to demonstrate typical assay outputs.

ParameterValueUnit
In Vitro Half-Life (t½)25.3min
Intrinsic Clearance (CLint)54.8µL/min/mg protein

Identification and Characterization of Active Metabolites

Following the determination of metabolic stability, the next step is to identify the structures of the metabolites formed. This process, known as metabolite identification or "met-ID," is essential because metabolites can have their own pharmacological activity or toxicity. The same samples from the in vitro microsomal assay can be analyzed using high-resolution LC-MS/MS to detect and characterize the metabolites. nih.gov

For this compound, several biotransformation pathways are plausible given its chemical structure. Common metabolic reactions catalyzed by CYP enzymes include:

N-demethylation: Sequential removal of the two methyl groups from the tertiary amine to form the secondary amine (N-methyl-2-(2-phenoxyethoxy)ethanamine) and then the primary amine metabolite.

O-dealkylation: Cleavage of the ether bond, which could occur at two positions, leading to the formation of 2-(dimethylamino)ethanol and phenoxyethanol, or phenol (B47542) and 2-(2-(dimethylamino)ethoxy)ethanol.

Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the aromatic ring (phenoxy group) at the ortho, meta, or para positions.

The exact mass and fragmentation pattern of the detected metabolites in the mass spectrometer are compared to the parent compound to elucidate their structures. If a metabolite shows significant pharmacological activity in subsequent testing, it is termed an "active metabolite."

Pharmacokinetic Profile Analysis of this compound in Animal Models

Absorption, Distribution, and Elimination Characteristics

Pharmacokinetic (PK) studies in animal models are conducted to understand how a substance is absorbed, distributed throughout the body, metabolized, and excreted (ADME). nih.gov While specific in vivo PK data for this compound is not publicly available, the process would involve administering the compound to animals (e.g., mice or rats) and collecting blood samples at various time points.

Absorption: After administration (e.g., oral or intravenous), the concentration of the compound in the plasma is measured over time to determine the rate and extent of its absorption into the bloodstream. Key parameters include the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).

Distribution: The compound's distribution into different tissues and organs is assessed. This is characterized by the volume of distribution (Vd), which relates the amount of drug in the body to its concentration in the plasma.

Elimination: Elimination involves both metabolism (primarily in the liver) and excretion (e.g., via urine or feces). The rate of elimination is described by the elimination half-life (t½) and the total body clearance (CL). In vivo hepatic clearance values can be predicted from the in vitro intrinsic clearance data obtained from microsomal assays. nih.gov For example, in vitro CLint values from mouse liver microsomes can be scaled to predict the in vivo hepatic clearance in ml/min/kg. nih.gov

These animal model studies are crucial for understanding the compound's behavior in a living system and for predicting its pharmacokinetic profile in humans. nih.gov

Bioavailability Assessment

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the bioavailability of this compound. Despite searches for pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) studies, no specific research detailing the bioavailability of this compound in any biological system could be identified.

The absence of empirical data means that key pharmacokinetic parameters—such as the rate and extent of absorption, plasma concentration-time profiles, volume of distribution, metabolic pathways, and routes of elimination—remain uncharacterized for this compound. Consequently, it is not possible to construct data tables or provide detailed research findings on its bioavailability.

Further research, including in vitro studies using cell cultures and in vivo studies in animal models, would be necessary to elucidate the pharmacokinetic profile and bioavailability of this compound. Such studies would be crucial for any future assessment of its potential pharmacological or biological activity.

Toxicological Research and Safety Evaluation of N,n Dimethyl 2 2 Phenoxyethoxy Ethanamine

Genotoxicity and Mutagenicity Studies (e.g., Vibrio harveyi test)

Genotoxicity and mutagenicity studies are crucial for assessing the potential of a chemical to cause genetic damage, which can lead to cancer and other hereditary diseases. A variety of in vitro and in vivo assays are utilized for this purpose.

One such assay is the Vibrio harveyi test, a bacterial bioluminescence-based assay used for the rapid screening of mutagenic agents. This test utilizes genetically modified strains of the marine bacterium Vibrio harveyi that are dark or dim mutants. researchgate.net In the presence of a mutagen, these bacteria can undergo reverse mutations, leading to a restoration of their light-emitting capabilities. nih.govnih.gov The intensity of the bioluminescence can be measured to determine the mutagenic potential of the test substance. nih.gov This assay is considered a sensitive and rapid method for preliminary assessment of mutagenic pollution in various environments. researchgate.netnih.gov

While no specific data from Vibrio harveyi tests on N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine are available, this assay represents a standard primary screening tool that would be employed to evaluate its mutagenic potential.

Interactions with Cardiac Ion Channels (e.g., hERG channel binding)

Assessment of a compound's interaction with cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a critical component of preclinical safety evaluation. Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to a prolonged QT interval and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes. frontiersin.orgnih.gov

The primary method for evaluating a compound's effect on the hERG channel is the patch-clamp electrophysiology assay. nih.gov This technique allows for the direct measurement of ion flow through the hERG channels in cells engineered to express them. By applying the test compound at various concentrations, a dose-response curve can be generated to determine the concentration at which the compound inhibits the channel by 50% (IC50).

There are no publicly available studies that have specifically investigated the binding affinity or inhibitory effects of this compound on the hERG channel. Such studies would be essential to characterize its cardiac safety profile.

Effects on Gastrointestinal Flora

The human gastrointestinal tract harbors a complex and diverse community of microorganisms, collectively known as the gut microbiota. This microbial ecosystem plays a vital role in human health, including metabolism, immune function, and protection against pathogens. The introduction of foreign chemical compounds can disrupt the delicate balance of the gut microbiota, leading to dysbiosis and potential adverse health effects. nih.govmdpi.com

Specific research on the effects of this compound on gastrointestinal flora has not been identified. Investigating its potential to alter the gut microbiome would be a necessary step in a thorough safety assessment.

Neurotoxicity Assessment and Safety Margins (e.g., Rotarod Test)

Neurotoxicity assessment evaluates the potential of a substance to cause adverse effects on the nervous system. A battery of behavioral and motor function tests is often employed in animal models to identify and characterize neurotoxic effects. nih.gov

The Rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents. nih.govresearchgate.net In this test, animals are placed on a rotating rod, and the latency to fall is measured. A decrease in the time an animal can remain on the rod after exposure to a test compound can indicate impaired motor function. researchgate.net By testing a range of doses, a dose-response relationship can be established to determine a no-observed-adverse-effect level (NOAEL) and establish safety margins for potential human exposure.

Currently, there are no available studies that have utilized the Rotarod test or other neurotoxicity assays to evaluate this compound.

Comparative Toxicological Analysis with Structurally Related Compounds

In the absence of direct toxicological data for a specific compound, a comparative analysis with structurally related compounds can provide valuable insights into its potential hazards. This approach, known as read-across or structure-activity relationship (SAR) analysis, is a cornerstone of modern toxicology and risk assessment. mdpi.com By examining the toxicological profiles of compounds with similar chemical structures and functional groups, it is possible to make informed predictions about the toxicity of the compound of interest. nih.gov

This compound belongs to the chemical class of phenoxyethoxy ethanamine derivatives. A comprehensive toxicological assessment would involve comparing its structure to other compounds in this class for which toxicological data are available. For instance, other N,N-dimethyl-ethanamine derivatives with different phenoxy substitutions exist, and their known toxicological properties could help to infer the potential hazards of the target compound.

However, a detailed comparative toxicological analysis requires access to a robust database of toxicological information for a range of structurally similar compounds. While some structurally related compounds are documented in chemical databases, a comprehensive and comparative toxicological assessment for this compound based on these analogs is not currently available in the public domain.

Future Research Directions and Translational Perspectives for N,n Dimethyl 2 2 Phenoxyethoxy Ethanamine

Development as Novel Therapeutic Agents

The initial step in exploring the therapeutic potential of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine would involve broad-based screening to identify any pharmacological activity. High-throughput screening (HTS) against a diverse array of biological targets, including receptors, enzymes, and ion channels, could quickly identify potential areas of interest. The structural motifs of the compound, containing an ether and a tertiary amine, are common in various classes of bioactive molecules, suggesting a range of possibilities.

Should initial screenings yield promising results, subsequent research would focus on elucidating the mechanism of action. This would involve a combination of in vitro and in silico studies to understand how the compound interacts with its biological target at a molecular level.

Strategies for Lead Optimization and Preclinical Development

Once a validated biological target and a preliminary understanding of the mechanism of action are established, the process of lead optimization can begin. This phase aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit compound.

Key Optimization Strategies:

StrategyDescription
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure of this compound to understand which parts of the molecule are crucial for its biological activity.
Pharmacokinetic Profiling Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its analogs to ensure it can reach its target in the body and persist for a sufficient duration.
In Vivo Efficacy Studies Testing of optimized compounds in relevant animal models of the target disease to demonstrate therapeutic proof-of-concept.

A robust preclinical development plan would also include comprehensive safety and toxicology studies to identify any potential adverse effects before consideration for human trials.

Challenges and Opportunities in Clinical Translation

The journey from a promising preclinical candidate to a clinically approved therapeutic is fraught with challenges. For a novel compound like this compound, these hurdles will be significant.

Potential Challenges and Mitigating Opportunities:

ChallengeOpportunity
Lack of Established Biomarkers The development of specific biomarkers to measure the compound's effect in early-phase clinical trials could provide crucial go/no-go decisions and de-risk later-stage development.
Manufacturing and Scalability Early consideration of a scalable and cost-effective synthesis process is essential for commercial viability.
Regulatory Hurdles Proactive engagement with regulatory agencies will be critical to navigate the approval process for a first-in-class compound.

The primary opportunity lies in the potential for this compound to address an unmet medical need, which could expedite its regulatory review and path to market.

Interdisciplinary Research Paradigms and Collaborations

The successful development of a novel therapeutic agent is rarely achieved in isolation. A collaborative, interdisciplinary approach will be paramount for advancing this compound.

Essential Collaborations:

Academia-Industry Partnerships: Combining the exploratory research capabilities of academic institutions with the drug development expertise and resources of pharmaceutical companies.

Consortia and Public-Private Partnerships: Leveraging the strengths of multiple stakeholders, including government funding agencies, patient advocacy groups, and clinical research organizations, to share risks and accelerate progress.

Open Science Initiatives: Sharing preclinical data and research findings to foster broader scientific inquiry and potentially uncover new therapeutic applications for the compound.

By fostering these collaborations, the scientific community can collectively build the body of knowledge necessary to determine if this compound holds promise as a future therapeutic agent.

Q & A

Basic: What are the common synthetic routes for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, and what analytical methods validate its purity?

Methodological Answer:
Synthesis typically involves multi-step alkylation and etherification reactions. A primary route includes:

Step 1: Reaction of 2-phenoxyethanol with a halogenating agent (e.g., PCl₃) to form 2-phenoxyethyl chloride.

Step 2: Nucleophilic substitution with N,N-dimethylethanolamine under basic conditions (e.g., K₂CO₃ in acetonitrile).
Validation employs NMR (¹H/¹³C) to confirm the dimethylamino group and ether linkage, mass spectrometry for molecular ion verification, and HPLC with UV detection (λ = 254 nm) for purity assessment (>98%) .

Advanced: How can conformational isomerism in this compound affect crystallographic refinement, and what strategies mitigate this?

Methodological Answer:
The compound’s flexible ethoxy chain and dimethylamino group may adopt multiple conformers, complicating crystallographic refinement. Strategies include:

  • Low-temperature crystallography (e.g., 100 K) to stabilize dominant conformers.
  • Twinning refinement (using SHELXL) for handling overlapping electron density from disordered regions .
  • DFT calculations to model energetically favorable conformers and guide refinement.
    Disorder in the phenoxyethoxy moiety often requires partitioning occupancy ratios (e.g., 70:30) in the final model .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:
The compound serves as:

  • A precursor for synthesizing cationic surfactants via quaternization of the dimethylamino group (e.g., reaction with methyl iodide).
  • A ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) due to its electron-rich ether and amine moieties .
  • A building block for bioactive molecules, such as antihistamines, via functionalization of the phenoxy group .

Advanced: How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the dimethylamino group, accelerating alkylation but risking over-quaternization.
  • Low temperatures (0–5°C) favor selective monoalkylation, while higher temperatures (40–60°C) promote bis-alkylation.
    Kinetic studies (monitored by in situ IR or LC-MS) reveal activation energies of ~50 kJ/mol for primary substitutions .

Basic: What spectroscopic techniques are critical for distinguishing this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : Key signals include δ 3.6–3.8 ppm (m, –OCH₂CH₂O–), δ 2.2–2.4 ppm (s, N(CH₃)₂), and aromatic protons at δ 6.8–7.3 ppm.
  • IR : Strong absorbance at ~1100 cm⁻¹ (C–O–C ether stretch) and ~2800 cm⁻¹ (C–H stretch of N–CH₃).
  • High-resolution MS : Exact mass [M+H]⁺ = 224.1652 (C₁₂H₂₁NO₂⁺) distinguishes it from analogs with methyl or halogen substitutions .

Advanced: How can conflicting biological activity data for this compound be resolved in receptor-binding studies?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., H1 receptor vs. serotonin receptors) arise from:

  • Assay variability : Standardize protocols (e.g., radioligand binding with ³H-mepyramine vs. 5-HT₂A).
  • Conformational dynamics : Use molecular docking (AutoDock Vina) to model ligand-receptor interactions, prioritizing low-energy conformers.
  • Metabolite interference : Perform LC-MS/MS to rule out in situ degradation products (e.g., N-oxide derivatives) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill management : Neutralize with 10% acetic acid, then absorb with vermiculite.
  • Storage : Keep in amber bottles at 2–8°C under nitrogen to prevent oxidation .

Advanced: What computational methods predict the environmental persistence of this compound, and how do they align with experimental data?

Methodological Answer:

  • EPI Suite : Estimates a biodegradation half-life of >60 days (persistent) due to the stable ether and amine groups.
  • Experimental validation : Use OECD 301F (ready biodegradability test) with activated sludge; results show <10% degradation in 28 days.
  • QSPR models : Correlate log P (2.9) and molecular connectivity indices with bioaccumulation potential (BCF ~150) .

Basic: How is the stability of this compound assessed under varying pH conditions?

Methodological Answer:

  • Forced degradation studies : Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%) at 40°C for 24 hrs.
  • Analysis : Monitor via HPLC-PDA; major degradation occurs under acidic conditions (cleavage of ether bond) and oxidative conditions (N-oxide formation).
  • Kinetics : Pseudo-first-order rate constants (k = 0.012 h⁻¹ at pH 1) confirm instability in gastric environments .

Advanced: What strategies optimize the enantiomeric resolution of chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with hexane:IPA (90:10) + 0.1% diethylamine.
  • Dynamic kinetic resolution : Employ lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) to achieve >90% ee.
  • Crystallization-induced asymmetric transformation : Seed with enantiopure crystals in a supersaturated solution to bias nucleation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.